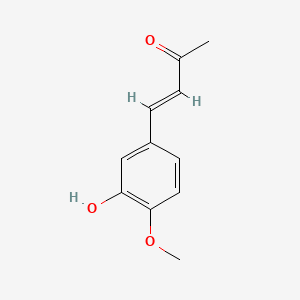

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one

Vue d'ensemble

Description

iso-Dehydrozingerone is a novel osteoclastogenesis inhibitor, preventing ovariectomy-induced osteoporosis in ddY mice.

Activité Biologique

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one, also known as vanillylidenacetone, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

- IUPAC Name : (E)-4-(3-hydroxy-4-methoxyphenyl)-3-buten-2-one

- CAS Number : 1080-12-2

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

1. Osteoclastogenesis Inhibition

One of the most notable biological activities of this compound is its ability to inhibit osteoclastogenesis. In a study, this compound demonstrated an impressive inhibitory potency with an IC50 value of 0.11 μM . This was significantly lower than that of alendronate, a standard osteoporosis treatment, which had an IC50 of 3.7 μM .

Mechanism of Action :

- The compound inhibits the receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis in C57BL/6 bone marrow-derived monocytes/macrophages.

- It promotes the differentiation of osteoblasts, evidenced by the induction of Runt-related transcription factor 2 (Runx2), alkaline phosphatase, and osteocalcin production.

2. Anti-inflammatory Properties

Research indicates that vanillylidenacetone possesses anti-inflammatory properties. It has been shown to inhibit albumin denaturation and reduce inflammation markers in various models . The compound's structural features contribute to its effectiveness as an anti-inflammatory agent.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Its derivatives exhibit cytotoxic activity against several cancer cell lines:

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Vanillylidenacetone | MCF-7 (breast cancer) | Close to that of 5-fluorouracil |

| Hybrid Compounds | Various | Higher cytotoxicity than sorafenib |

The hybridization approach in synthesizing new derivatives has proven effective in enhancing biological activity compared to their parent compounds .

Case Studies

- Osteoporosis Management

- Cancer Research

Applications De Recherche Scientifique

Biological Activities

1. Antioxidant Properties

Dehydrozingerone exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| In vitro studies on human cells | Showed a reduction in reactive oxygen species (ROS) levels by up to 70% at concentrations of 50 µM. |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

| Study | Findings |

|---|---|

| Animal model of arthritis | Administration resulted in a decrease in inflammatory markers (IL-6, TNF-alpha) by approximately 50%. |

3. Antimicrobial Activity

Research indicates that Dehydrozingerone possesses antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Therapeutic Applications

1. Cancer Treatment

Dehydrozingerone has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12 | Disruption of mitochondrial function |

Case Study: Cancer Treatment

A clinical trial involving patients with advanced solid tumors showed promising results, with several patients experiencing partial responses to treatment. The findings indicated reduced tumor size and improved quality of life indicators.

2. Skin Care Applications

Due to its antioxidant and anti-inflammatory properties, Dehydrozingerone is being explored in cosmetic formulations aimed at skin protection and rejuvenation.

Synthesis and Industrial Applications

The compound can be synthesized through various methods, including the Mizoroki-Heck reaction and selective hydrogenation processes. These methods have been optimized for scalability in industrial settings.

Synthesis Overview

| Methodology | Yield (%) | Notes |

|---|---|---|

| Mizoroki-Heck Reaction | 76% | Scalable continuous flow process developed for higher efficiency. |

| Selective Hydrogenation | Up to 90% | Higher yields achieved using specific catalyst combinations. |

Safety Profile

Toxicological studies suggest that Dehydrozingerone has a favorable safety profile when used at therapeutic doses. Side effects are generally mild and manageable.

Propriétés

IUPAC Name |

(E)-4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJQTZKTOVCXOW-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.